

# The Discovery and Developmental History of BMS-193884: A Technical Overview

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Compound of Interest				
Compound Name:	BMS-193884			
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### Introduction

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. By selectively blocking the ETA receptor, BMS-193884 was investigated for its potential therapeutic benefits in these conditions. This document provides a detailed technical guide on the discovery, mechanism of action, and developmental history of BMS-193884, including available quantitative data, experimental methodologies, and the rationale for its eventual discontinuation.

## **Discovery and History**

The development of **BMS-193884** emerged from a focused effort at Bristol-Myers Squibb to identify selective ETA receptor antagonists for the treatment of cardiovascular diseases.[2][3] The program began with a lead compound that, despite showing good binding affinity, was found to be extensively metabolized.[3] Through structure-activity relationship (SAR) and structure-metabolism relationship studies, researchers at Bristol-Myers Squibb optimized the initial lead to enhance its metabolic stability while maintaining high potency and selectivity for the ETA receptor.[3] This optimization process led to the identification of **BMS-193884**.[3]



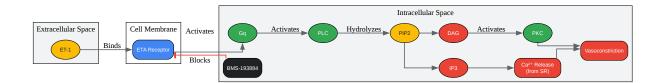
The compound, a biphenylsulfonamide derivative, entered Phase I clinical trials in November 1996 and subsequently progressed to Phase II trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension.[2] However, the development of **BMS-193884** was ultimately discontinued.[4] The probable primary reason for this was the concurrent discovery and development of a second-generation analog, BMS-207940.[2][5] BMS-207940 demonstrated significantly improved potency, selectivity, and metabolic stability compared to **BMS-193884**, making it a more promising clinical candidate.[5][6] There is also some suggestion that mild hepatic side effects, such as increased liver aminotransferases at higher doses in animal studies, may have contributed to the decision to halt the development of **BMS-193884** in favor of its successor.[7]

### **Mechanism of Action**

**BMS-193884** functions as a competitive antagonist of the endothelin-A (ETA) receptor.[8] The endothelin system plays a crucial role in vascular tone and cellular proliferation. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively inhibiting the binding of ET-1 to the ETA receptor, **BMS-193884** effectively blocks this pathway, resulting in vasodilation.[8]

## **Endothelin-A Receptor Signaling Pathway**

The following diagram illustrates the signaling pathway of the ETA receptor and the point of intervention for **BMS-193884**.



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ETA Receptor Signaling and BMS-193884 Inhibition



# **Quantitative Data**

The following tables summarize the available quantitative data for BMS-193884.

**Table 1: In Vitro Receptor Binding Affinity** 

Receptor	Cell Line	• Radioligand	BMS- 193884 Ki (nM)	Selectivity (ETA vs ETB)	Reference
Human ETA	СНО	125I-ET-1	1.4	~10,000-fold	[7]
Human ETB	СНО	125I-ET-1	18,700	-	[9]

**Table 2: In Vitro Functional Activity** 



Assay	Tissue	Agonist	BMS- 193884 Concentrati on	Effect	Reference
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-1	1 μΜ	34.5% inhibition	[1]
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-2	1 μΜ	42.9% inhibition	[1]
Contraction Inhibition	Rabbit Penile Cavernosal Tissue	ET-3	1 μΜ	100% inhibition	[1]
Contraction Inhibition	Human Penile Cavernosal Tissue	ET-2	1 μΜ	44.4% inhibition	[1]
Dose- dependent Relaxation	Rabbit Penile Cavernosal Tissue	ET-1 (20 nM)	-	EC50 = 107.2 ± 32.3 nM	[1]
Dose- dependent Relaxation	Rabbit Penile Cavernosal Tissue	ET-2 (20 nM)	-	EC50 = 1.7 ± 0.5 nM	[1]

# **Table 3: In Vivo Pharmacodynamic Effects in Healthy Men**



Administrat ion	Dose	Parameter	Effect	p-value	Reference
Intra-arterial	50 nmol/min	Forearm Vasoconstricti on to ET-1	Abolished	< 0.0001	[8]
Intra-arterial	50 nmol/min	Local Vasodilation	25 ± 11%	0.02	[8]
Oral	200 mg	Forearm Vasoconstricti on to ET-1 (at 12h)	Attenuated	< 0.01	[8]
Oral	200 mg	Forearm Vasoconstricti on to ET-1 (at 24h)	Attenuated	< 0.0001	[8]
Oral	200 mg	Total Systemic Vascular Resistance (at 12h)	-14 ± 9%	0.03	[8]
Oral	200 mg	Total Systemic Vascular Resistance (at 24h)	-12 ± 7%	< 0.0001	[8]

## **Experimental Protocols**

While the specific, detailed internal protocols from Bristol-Myers Squibb are not publicly available, the following sections describe generalized methodologies for the key experiments used to characterize **BMS-193884**, based on standard practices in the field.

# **Radioligand Binding Assay (Competitive Inhibition)**



Objective: To determine the binding affinity (Ki) of BMS-193884 for the ETA and ETB receptors.

#### Generalized Protocol:

#### • Membrane Preparation:

- CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

#### • Binding Reaction:

- In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 125I-ET-1) with the prepared cell membranes.
- Add increasing concentrations of unlabeled BMS-193884 to compete with the radioligand for receptor binding.
- Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

#### · Separation of Bound and Free Ligand:

- The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification and Data Analysis:

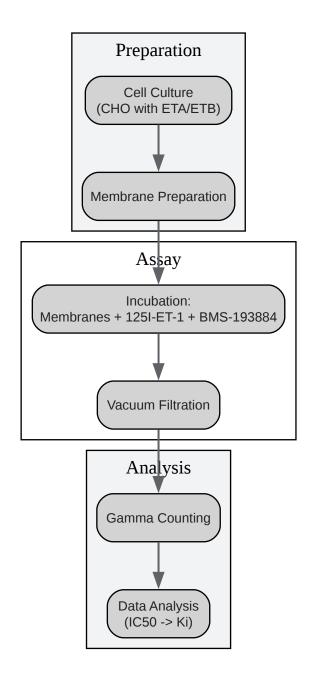
## Foundational & Exploratory





- The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value (the concentration of BMS-193884 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Radioligand Binding Assay Workflow

## **In Vitro Functional Assay (Organ Bath)**

Objective: To assess the functional antagonist activity of **BMS-193884** on endothelin-induced tissue contraction.

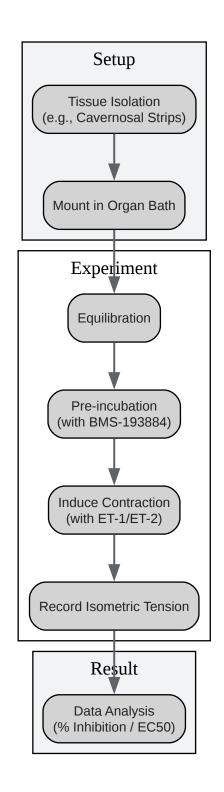
Generalized Protocol:



#### • Tissue Preparation:

- Isolate tissue strips (e.g., rabbit or human penile cavernosal tissue) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Allow the tissues to equilibrate under a resting tension.
- Contraction and Inhibition:
  - Induce tissue contraction by adding a specific concentration of an endothelin agonist (e.g., ET-1 or ET-2).
  - In separate experiments, pre-incubate the tissue strips with BMS-193884 for a defined period before adding the endothelin agonist.
  - Record the isometric tension of the tissue strips.
- Data Analysis:
  - Measure the magnitude of contraction in the presence and absence of BMS-193884.
  - Calculate the percentage inhibition of the agonist-induced contraction by BMS-193884.
  - For dose-dependent relaxation studies, construct a cumulative concentration-response curve for BMS-193884 in tissues pre-contracted with an endothelin agonist and calculate the EC50 value.





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In Vitro Functional Assay Workflow

## Conclusion



**BMS-193884** was a significant step in the development of selective ETA receptor antagonists. The research leading to its discovery provided valuable insights into the structure-activity and structure-metabolism relationships of biphenylsulfonamide-based antagonists. Although its clinical development was halted, likely in favor of a superior second-generation compound, the preclinical and early clinical data for **BMS-193884** demonstrated its potential as a vasodilator. The story of **BMS-193884** serves as an important case study in the iterative process of drug discovery and development, where promising leads are continually refined to identify candidates with the most favorable pharmacological and pharmacokinetic profiles.

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